BenchChemオンラインストアへようこそ!

2,6-difluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

BTK inhibition Biochemical assay Kinase inhibitor potency

2,6-Difluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 1235631-08-9, molecular formula C16H18F2N4O2S, MW 368.4) is a synthetic small-molecule sulfonamide that functions as an inhibitor of Bruton's tyrosine kinase (BTK), a validated therapeutic target in B-cell malignancies and autoimmune diseases. The compound is disclosed as Example 99 in patent US20240083900, which describes pyrazolo[1,5-a]pyrazine derivatives as BTK inhibitors, and exhibits a biochemical IC50 of 1 nM against human BTK in a cell-free enzymatic assay.

Molecular Formula C16H18F2N4O2S
Molecular Weight 368.4
CAS No. 1235631-08-9
Cat. No. B2747776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
CAS1235631-08-9
Molecular FormulaC16H18F2N4O2S
Molecular Weight368.4
Structural Identifiers
SMILESC1CN(CCC1CNS(=O)(=O)C2=C(C=CC=C2F)F)C3=NC=CC=N3
InChIInChI=1S/C16H18F2N4O2S/c17-13-3-1-4-14(18)15(13)25(23,24)21-11-12-5-9-22(10-6-12)16-19-7-2-8-20-16/h1-4,7-8,12,21H,5-6,9-11H2
InChIKeyLWHIRUFTNJWGQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 1235631-08-9): BTK Inhibitor Chemical Class and Procurement Profile


2,6-Difluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 1235631-08-9, molecular formula C16H18F2N4O2S, MW 368.4) is a synthetic small-molecule sulfonamide that functions as an inhibitor of Bruton's tyrosine kinase (BTK), a validated therapeutic target in B-cell malignancies and autoimmune diseases [1]. The compound is disclosed as Example 99 in patent US20240083900, which describes pyrazolo[1,5-a]pyrazine derivatives as BTK inhibitors, and exhibits a biochemical IC50 of 1 nM against human BTK in a cell-free enzymatic assay [1]. Structurally, the compound features a 2,6-difluorobenzenesulfonamide warhead linked via a methylene spacer to a pyrimidin-2-yl-piperidine scaffold—a chemotype that differs fundamentally from the pyrazolopyrimidine core of ibrutinib and the imidazopyrazine core of acalabrutinib [2]. This structural distinction carries implications for target engagement kinetics, selectivity fingerprint, and potential resistance-mutation sensitivity that prevent direct functional interchangeability with clinical BTK inhibitors.

Why Generic BTK Inhibitor Substitution Cannot Substitute for 2,6-Difluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide in Research Applications


Procurement decisions involving BTK-targeting tool compounds cannot rely on simple target-class interchangeability. Clinically approved BTK inhibitors such as ibrutinib (pyrazolopyrimidine core), acalabrutinib (imidazopyrazine core), and zanubrutinib (pyrazolopyrimidine core) exhibit divergent kinase selectivity profiles due to their fundamentally different heterocyclic scaffolds and warhead chemistries [1]. Ibrutinib, for example, inhibits multiple off-target kinases including EGFR, ITK, and TEC family members at clinically relevant concentrations, contributing to adverse effects such as atrial fibrillation and bleeding [1]. In contrast, 2,6-difluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide employs a sulfonamide-based pharmacophore with a pyrimidin-2-yl-piperidine scaffold that is structurally unrelated to any clinical BTK inhibitor, predicting a distinct target engagement mechanism and selectivity fingerprint [2]. The 2,6-difluoro substitution on the benzenesulfonamide ring further differentiates this compound from its 3,4-difluoro regioisomer analogs, which may display altered binding kinetics and metabolic stability . For researchers requiring a tool compound with a defined BTK IC50 of 1 nM in a sulfonamide chemotype, no generic clinical BTK inhibitor serves as a functional substitute.

Quantitative Differentiation of 2,6-Difluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide Versus Closest BTK Inhibitor Comparators


BTK Biochemical Potency: 1 nM IC50 Places This Compound in the High-Potency Tier Alongside Clinical BTK Inhibitors

In a cell-free biochemical enzyme assay measuring inhibition of human full-length wild-type BTK, 2,6-difluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide (US20240083900, Example 99) exhibited an IC50 of 1 nM [1]. For context, the first-generation BTK inhibitor ibrutinib demonstrates a biochemical IC50 of approximately 0.5 nM against wild-type BTK in comparable assays [2], while the second-generation inhibitor acalabrutinib shows an IC50 of approximately 3–5 nM [2]. This places the target compound within the low-nanomolar potency range characteristic of clinically validated BTK inhibitors, yet with a structurally distinct sulfonamide chemotype that is not represented among approved agents.

BTK inhibition Biochemical assay Kinase inhibitor potency

Structural Differentiation: 2,6-Difluoro Substitution Pattern Confers Distinct Physicochemical Properties Versus Regioisomeric and Mono-Fluoro Analogs

The 2,6-difluoro substitution on the benzenesulfonamide ring of this compound represents a specific regioisomeric choice that differentiates it from closely related analogs. The 3,4-difluoro regioisomer (CAS 1428373-90-3; 3,4-difluoro-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide) has been reported as an NLRP3 inflammasome inhibitor rather than a BTK inhibitor, demonstrating that the fluorine substitution pattern critically determines target selectivity . The 2,6-difluoro arrangement creates a symmetric electron-withdrawing environment around the sulfonamide group, which influences both the acidity of the sulfonamide N–H (pKa modulation) and the conformational preferences of the benzenesulfonamide moiety during target engagement [1]. Dabrafenib, which also carries the 2,6-difluorobenzenesulfonamide motif but is conjugated to a thiazole-pyrimidine scaffold, selectively targets BRAF V600E (IC50 0.6 nM) rather than BTK, illustrating that the 2,6-difluorobenzenesulfonamide warhead alone does not determine target identity—scaffold context is essential .

Fluorine substitution Structure-activity relationship Sulfonamide pharmacophore

Scaffold-Class Differentiation: Sulfonamide-Pyrimidinyl-Piperidine Chemotype Is Structurally Orthogonal to Clinical BTK Inhibitor Cores

The core scaffold of 2,6-difluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide—a pyrimidin-2-yl-piperidine linked via methylene to a benzenesulfonamide—is structurally orthogonal to all FDA-approved BTK inhibitor chemotypes [1]. Ibrutinib and zanubrutinib are built on a pyrazolo[3,4-d]pyrimidine core; acalabrutinib uses an imidazo[1,5-a]pyrazine core; pirtobrutinib (non-covalent) employs a pyrazolo[1,5-a]pyrimidine scaffold [1]. The target compound's sulfonamide moiety provides a different hydrogen-bonding network with the BTK hinge region and potentially different binding kinetics (reversible vs. irreversible) compared to the acrylamide warhead of ibrutinib and acalabrutinib, which covalently target Cys481 [2]. This structural divergence means the compound occupies distinct chemical space, potentially enabling activity against BTK mutants (e.g., C481S) that confer resistance to covalent inhibitors—though direct mutant BTK data for this compound are not yet publicly available [2].

Kinase inhibitor scaffold Chemical series differentiation Intellectual property landscape

Patent-Disclosed Potency Tier: Equipotent to Multiple Lead Compounds Within the Same BTK Inhibitor Discovery Program

Within the US20240083900 patent family, multiple example compounds achieved an IC50 of 1 nM against BTK, including Example 63, Example 99 (the target compound), Example 133, and Example 156, while Example 66 achieved IC50 < 1 nM and Example 236 showed an IC50 of 5.5 nM [1][2]. This intra-patent potency distribution indicates that the target compound (Example 99) resides in the highest-potency cluster of the discovery program but is not uniquely potent. However, its specific structural features—particularly the combination of the 2,6-difluorobenzenesulfonamide with the pyrimidin-2-yl-piperidine scaffold—may confer differentiated physicochemical properties (logP, solubility, metabolic stability) relative to other 1 nM examples in the series, though these parameters have not been publicly disclosed for direct comparison [1].

Patent SAR Lead optimization BTK inhibitor program

Optimal Research and Procurement Application Scenarios for 2,6-Difluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide


BTK-Dependent B-Cell Malignancy Research Using a Non-Clinical Chemotype

For academic and pharmaceutical research groups studying BTK-driven B-cell lymphomas (e.g., diffuse large B-cell lymphoma, chronic lymphocytic leukemia) who require a potent BTK inhibitor tool compound (IC50 = 1 nM) with a sulfonamide chemotype structurally distinct from ibrutinib and acalabrutinib, this compound provides a differentiated chemical probe [1]. Its pyrimidin-2-yl-piperidine scaffold is orthogonal to the pyrazolopyrimidine and imidazopyrazine cores of clinical BTK inhibitors, enabling researchers to interrogate BTK-dependent signaling pathways without confounding off-target effects associated with clinical inhibitor chemotypes [2].

Structure-Activity Relationship (SAR) Studies Around the 2,6-Difluorobenzenesulfonamide Pharmacophore

Medicinal chemistry teams engaged in BTK inhibitor lead optimization can employ this compound as a reference standard for SAR exploration of the 2,6-difluorobenzenesulfonamide warhead. The compound's defined BTK IC50 of 1 nM [1] and its structural divergence from the 3,4-difluoro regioisomer (which targets NLRP3 rather than BTK ) make it a critical control for studies investigating how fluorine substitution patterns influence kinase vs. non-kinase target selectivity within sulfonamide-based compound libraries.

BTK Inhibitor Intellectual Property Circumvention and Novel Scaffold Development

For drug discovery programs seeking BTK inhibitors with freedom-to-operate advantages over the crowded pyrazolopyrimidine and imidazopyrazine patent landscapes, this compound exemplifies a sulfonamide-pyrimidinyl-piperidine chemotype that occupies distinct chemical space from all marketed BTK inhibitors [2]. Procurement of this compound as a benchmark enables head-to-head comparison with newly synthesized analogs in biochemical BTK assays, using its 1 nM IC50 as a potency threshold for lead advancement [1].

Quote Request

Request a Quote for 2,6-difluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.